molecular formula C22H37N5O2 B6051350 1-[1-[(1-ethylpyrazol-4-yl)methyl]piperidin-4-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide

1-[1-[(1-ethylpyrazol-4-yl)methyl]piperidin-4-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide

Cat. No.: B6051350
M. Wt: 403.6 g/mol
InChI Key: VRGZFQDKCCHISM-UHFFFAOYSA-N
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Description

1-[1-[(1-ethylpyrazol-4-yl)methyl]piperidin-4-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-[(1-ethylpyrazol-4-yl)methyl]piperidin-4-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine core, followed by the introduction of the pyrazole and oxolane groups through various coupling reactions. Common reagents used in these steps include alkyl halides, amines, and carboxylic acids, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-[1-[(1-ethylpyrazol-4-yl)methyl]piperidin-4-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can replace certain functional groups with others, allowing for further modification of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-[1-[(1-ethylpyrazol-4-yl)methyl]piperidin-4-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-[(1-ethylpyrazol-4-yl)methyl]piperidin-4-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-[(1-ethylpyrazol-4-yl)methyl]piperidin-4-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[1-[(1-ethylpyrazol-4-yl)methyl]piperidin-4-yl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37N5O2/c1-2-27-17-18(14-24-27)16-25-9-7-20(8-10-25)26-11-5-19(6-12-26)22(28)23-15-21-4-3-13-29-21/h14,17,19-21H,2-13,15-16H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGZFQDKCCHISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN2CCC(CC2)N3CCC(CC3)C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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